ELND006

Description

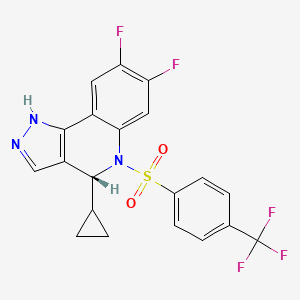

Structure

3D Structure

Properties

CAS No. |

1333990-84-3 |

|---|---|

Molecular Formula |

C20H14F5N3O2S |

Molecular Weight |

455.4 |

IUPAC Name |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

InChI Key |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ELND006; ELND-006; ELND 006. |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Elnd006 Action

Elucidation of Selective Inhibition of Amyloid Precursor Protein (APP) Cleavage

ELND006 is characterized as a potent, allosteric inhibitor of the γ-secretase enzyme complex. researchgate.net This complex is responsible for the intramembranous cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP). manchester.ac.ukmedchemexpress.com The inhibition of γ-secretase by this compound is not a simple competitive blockade of the active site but rather a more nuanced allosteric modulation. researchgate.net Research suggests that this compound interacts with the γ-secretase complex at a site distinct from the catalytic core. manchester.ac.ukresearchgate.net Interestingly, the binding of this compound appears to be influenced by the presence of the APP substrate itself. Studies have shown that the displacement of an active site-directed inhibitor by this compound occurs at significantly lower concentrations when exogenous APP substrate is present, suggesting that APP binding induces a conformational change in the γ-secretase complex that favors the binding of this compound. nih.gov

A direct consequence of γ-secretase inhibition by this compound is the accumulation of the C-terminal fragments (CTFs) of APP. nih.govkcl.ac.uk Specifically, treatment with this compound leads to a significant increase in the levels of both C99 and C83, the substrates of γ-secretase that are generated by the prior cleavage of APP by β-secretase and α-secretase, respectively. nih.govkcl.ac.uk This accumulation of APP-CTFs serves as a clear biomarker of the on-target activity of this compound.

Specificity for Aβ Peptide Generation (e.g., Aβ40, Aβ42 Species)

The cleavage of APP by γ-secretase results in the production of amyloid-beta (Aβ) peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms. elifesciences.org this compound has demonstrated a potent and virtually complete reduction of both Aβ40 and Aβ42 species in preclinical models. nih.gov This non-selective reduction of the main Aβ peptides is a hallmark of its inhibitory action on the γ-secretase cleavage of APP.

Interaction Profile with Gamma-Secretase Complex Components (e.g., Presenilin)

The γ-secretase complex is a multi-protein ensemble composed of Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). medchemexpress.comalzforum.org Presenilin forms the catalytic core of the complex. alzforum.orgacademicjournals.org While the exact binding site of this compound on the γ-secretase complex has not been definitively elucidated, evidence points towards an allosteric interaction. researchgate.netresearchgate.net This means this compound likely binds to a site on the complex outside of the active site located within Presenilin. manchester.ac.uk The observation that the presence of the APP substrate enhances the binding of this compound suggests a dynamic interplay between the substrate, the inhibitor, and the conformational state of the γ-secretase complex. nih.gov

Differential Effects on Notch Signaling Pathway Activity

A critical aspect of the pharmacological profile of this compound is its selectivity for inhibiting APP processing over the cleavage of Notch, another key substrate of γ-secretase. The Notch signaling pathway is crucial for numerous cellular processes, and its inhibition is associated with significant toxicity. researchgate.netresearchgate.net

Comparative Analysis of APP-Selectivity Versus Notch-Sparing Properties

This compound has been characterized as a "Notch-sparing" γ-secretase inhibitor due to its demonstrated selectivity for APP cleavage. medchemexpress.com In vitro studies have quantified this selectivity, revealing a significant window between the concentrations required to inhibit Aβ production and those needed to inhibit Notch signaling.

| Assay Type | Target | IC50 (nM) | Selectivity (Notch/APP) |

| Enzymatic Assay | APP Cleavage | 0.34 | ~15.6-fold |

| Enzymatic Assay | Notch Cleavage | 5.3 | |

| Cell-based Assay | Aβ Production | 1.1 | ~74.2-fold |

| Cell-based Assay | Notch Signaling | 81.6 |

Data compiled from research findings. researchgate.net

This differential activity suggests that at therapeutic concentrations, this compound could potentially inhibit Aβ production with minimal impact on the physiological functions of the Notch signaling pathway.

Molecular Mechanisms Underpinning Substrate Selectivity and Potential Off-Target Interactions

The molecular basis for the Notch-sparing selectivity of this compound is believed to lie in its allosteric mechanism of inhibition. researchgate.netresearchgate.net It is hypothesized that the binding of this compound to its allosteric site on the γ-secretase complex induces a conformational change that preferentially hinders the processing of the APP substrate while having a lesser effect on the processing of Notch. nih.gov The precise structural changes in the γ-secretase complex that mediate this substrate selectivity are an area of active investigation. Recent advances in cryo-electron microscopy have begun to shed light on the structural basis of substrate recognition by γ-secretase, revealing that both APP and Notch bind to similar regions and induce comparable conformational changes in Presenilin 1. alzforum.orgnih.gov This suggests that achieving substrate selectivity may be a nuanced process, potentially influenced by subtle differences in the interaction between the substrate and the enzyme complex, which can be exploited by allosteric modulators like this compound.

Investigation of Complementary Mechanisms of Action

The primary and most extensively documented mechanism of action for this compound is the selective inhibition of γ-secretase. While some commercial suppliers have anecdotally mentioned other activities, such as acetylcholinesterase inhibition or antiviral properties, these claims are not substantiated by robust, peer-reviewed scientific literature directly investigating these effects for this compound. plos.org The profound effects of this compound observed in preclinical studies, such as the impact on synaptic function, are largely considered to be downstream consequences of its primary mechanism of altering APP processing and Aβ production, as well as the accumulation of APP C-terminal fragments. researchgate.net Therefore, based on the current body of scientific evidence, the pharmacological profile of this compound is predominantly defined by its activity as a selective γ-secretase inhibitor.

Modulation of Amyloid Beta Aggregation Dynamics

This compound is a synthetic, orally administered compound designed as a selective inhibitor of γ-secretase, an enzyme complex pivotal in the generation of amyloid-beta (Aβ) peptides. medchemexpress.comguidetopharmacology.org The widely held amyloid hypothesis posits that an imbalance between the production and clearance of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease. nih.gov These peptides, particularly the Aβ42 form, are prone to aggregation, forming soluble oligomers, insoluble fibrils, and eventually the amyloid plaques that are a hallmark of the disease. nih.govacs.org

The mechanism of this compound centers on its ability to inhibit the proteolytic activity of γ-secretase. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to release Aβ peptides. nih.gov By inhibiting this step, this compound effectively reduces the production of both Aβ40 and Aβ42. acs.orgjneurosci.org Research has demonstrated that this compound can lower Aβ levels by up to 50% in the cerebrospinal fluid of human volunteers. nih.govacs.org In preclinical studies using the 3xTgAD mouse model of Alzheimer's disease, a 30-day treatment with this compound resulted in a near-complete reduction of both Aβ40 and Aβ42 species in the brain. jneurosci.org

A critical aspect of the development of γ-secretase inhibitors is selectivity. The γ-secretase complex cleaves multiple other substrates, including the Notch receptor, which is essential for normal cell-fate decisions. nih.govacs.org Inhibition of Notch signaling is associated with significant toxicity. acs.orgresearchgate.net this compound was specifically engineered for greater selectivity for APP processing over Notch signaling. medchemexpress.comresearchgate.net In vitro and cell-based assays have quantified this selectivity, demonstrating a key aspect of its molecular design. acs.orgresearchgate.net

| Assay Type | Target | IC₅₀ (nM) |

|---|---|---|

| In Vitro (Enzymatic) | APP | 0.34 |

| In Vitro (Enzymatic) | Notch | 5.3 |

| Cell-Based | APP | 1.1 |

| Cell-Based | Notch | 82 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound against Amyloid Precursor Protein (APP) and Notch. The data, derived from in vitro enzymatic and cell-based assays, illustrate the compound's selectivity for inhibiting APP cleavage over Notch signaling. nih.govacs.orgresearchgate.net

While this compound effectively reduces the generation of Aβ peptides, its mechanism of inhibiting γ-secretase leads to the accumulation of the enzyme's immediate substrates, the C-terminal fragments (CTFs) of APP. jneurosci.org Specifically, treatment with this compound results in an increase in the levels of C99 and C83 fragments. jneurosci.org The accumulation of these fragments, particularly C99, has been linked to downstream cellular effects, including impacts on autophagy and neuroinflammation. jneurosci.orgnih.gov

Anti-Neuroinflammatory Research Pathways

The relationship between this compound and neuroinflammation is complex. While the primary goal of reducing Aβ is to mitigate a key driver of inflammation in Alzheimer's disease, the direct mechanism of the compound has been shown to trigger specific inflammatory pathways. dntb.gov.uaembopress.org Neuroinflammation in Alzheimer's disease involves the activation of glial cells, such as microglia and astrocytes, which respond to pathological triggers like Aβ aggregates. dntb.gov.ua

Research has shown that the intraneuronal accumulation of the APP C-terminal fragment C99, a direct consequence of γ-secretase inhibition by this compound, can activate both microglia and astroglia. researchgate.net Studies in mouse models have demonstrated that the C99 accumulation induced by this compound treatment is associated with robust inflammatory responses. nih.gov This suggests a pathological loop where the pharmacological intervention, while reducing Aβ, causes an accumulation of a precursor fragment that is itself a trigger for neuroinflammation.

| Model System | Treatment | Key Finding | Reference |

|---|---|---|---|

| 3xTgAD Mice | This compound (1 month) | Increased accumulation of APP-CTFs (C99). | researchgate.net |

| AAV-C99 Infected Mice | This compound | C99 accumulation associated with strong microglial activation and astrogliosis. | nih.gov |

| APP-transgenic mouse model | Genetic inactivation of PSEN1 (mimics γ-secretase inhibition) | Intraneuronal accumulation of βCTF (C99) activates microglia and astroglia. | researchgate.net |

Furthermore, the inhibition of γ-secretase and the resultant accumulation of C99 have been demonstrated to cause lysosomal-autophagic dysfunction. nih.gov In 3xTgAD mice treated with this compound, researchers observed autophagic pathology characterized by the appearance of enlarged and more numerous autophagic vacuoles and dense lysosomal bodies. nih.govresearchgate.net This impaired cellular waste clearance system can contribute to cellular stress and further potentiate inflammatory responses. nih.gov Therefore, while the reduction of Aβ is a theoretically anti-inflammatory strategy, the direct mechanistic consequences of this compound can initiate pro-inflammatory and pathological cellular cascades.

In Vitro Systems for Mechanistic and Pharmacological Characterization

In vitro models are fundamental in preclinical research for elucidating the molecular mechanisms of a drug candidate. numberanalytics.comquantics.co.uk For this compound, a variety of cell-based and biochemical assays were utilized to determine its potency and selectivity as a gamma-secretase inhibitor.

Cell-Based Assays for Evaluation of APP and Notch Cleavage Inhibition

To assess the inhibitory activity of this compound on the cleavage of APP and Notch, researchers have employed specialized cell-based assays. nih.gov A dual-assay Chinese Hamster Ovary (CHO) cell line was engineered to stably express both Swedish-mutated APP (APPsw) and a Notch substrate lacking its ecto-domain, coupled with a Notch-responsive luciferase reporter gene. nih.gov This innovative system allows for the simultaneous measurement of this compound's effects on both Aβ production and Notch signaling within the same cellular environment. nih.gov

In these CHO cells expressing APPsw, this compound demonstrated a potent inhibition of amyloid-beta (Aβ) secretion, with a reported ED50 of 1.1 nM. medchemexpress.com The inhibition of Notch cleavage was also evaluated in CHO cells expressing a NotchΔE construct, where this compound showed an ED50 of 86 nM, indicating a degree of selectivity for APP processing over Notch signaling. medchemexpress.com Further studies in CHO cells using a luciferase reporter gene assay to measure Notch signaling inhibition reported an IC50 value of 82 nM for this compound. medchemexpress.com

Biochemical and Enzymatic Assays for Gamma-Secretase Activity Measurement

Biochemical assays using partially purified gamma-secretase enzyme from IMR-32 neuroblastoma cells have been instrumental in directly measuring the inhibitory effect of this compound on the enzymatic cleavage of APP and Notch substrates. nih.gov These assays utilize recombinant fusion proteins, such as MBP-APPc125Sw and a corresponding Notch fusion protein, to precisely quantify cleavage at the Aβ40 site and the Notch ε-site, respectively. nih.gov

The results from these enzymatic assays revealed that this compound inhibits APP cleavage with an IC50 of 0.34 nM and Notch cleavage with an IC50 of 5.3 nM. researchgate.net In another report, the IC50 values for this compound in cell-free assays were 0.34 nM for Aβ and 6.6 nM for Notch. google.com These findings from cell-free systems corroborate the data from cell-based assays, highlighting the compound's preferential inhibition of APP processing. researchgate.netgoogle.com

Utilization of Primary Neuronal Cultures and Established Cell Lines for Molecular Pathway Studies

Primary neuronal cultures, which more closely mimic the in vivo neuronal environment than immortalized cell lines, have been employed to study the effects of this compound. nih.govthermofisher.comnih.gov For instance, neural precursor cells (NPCs) derived from the subventricular zone (SVZ) of mice have been cultured as neurospheres to investigate the impact of this compound on neurogenesis. researchgate.net

Established cell lines such as CHO, HEK293, and the human neuroblastoma line IMR-32 have also been widely used. medchemexpress.com These cell lines provide a stable and reproducible platform for a variety of molecular studies, including the analysis of APP metabolites and the elucidation of signaling pathways affected by gamma-secretase inhibition. nih.govmedchemexpress.com For example, CHO cells have been used to generate stable cell lines overexpressing APPsw to study the secretion of Aβ peptides. nih.gov

In Vivo Animal Models for Pathophysiological Assessment

Animal models are indispensable for evaluating the physiological and potential therapeutic effects of a drug candidate in a complex living system. quantics.co.uk this compound has been tested in several transgenic mouse models that replicate key aspects of human neurological diseases.

Application in Transgenic Mouse Models of Cerebral Amyloidosis (e.g., 3xTg-AD, PDAPP Mice)

Transgenic mouse models that develop cerebral amyloidosis are critical for testing anti-amyloid therapies. embopress.orgcore.ac.ukmdpi.com The 3xTg-AD mouse model, which harbors transgenes for APP(Swe), PSEN1(M146V), and tau(P301L), develops both amyloid plaques and neurofibrillary tangles, mimicking key pathologies of Alzheimer's disease. nih.govnih.govfrontiersin.org In one study, 5-month-old 3xTg-AD mice were treated with this compound, leading to an observed increase in APP C-terminal fragments (CTFs). researchgate.net Another study involving daily oral administration of this compound to 3xTgAD mice for 15 days also reported on the accumulation of APP-CTFs. nih.gov

The PDAPP mouse model, which overexpresses a mutant human APP gene (V717F), is another widely used model of cerebral amyloidosis. nih.gov Preclinical studies with this compound in PDAPP mice demonstrated that the compound could effectively reduce brain Aβ levels. nih.gov These in vivo efficacy studies were crucial in demonstrating that the in vitro activity of this compound translates to a tangible effect on brain amyloid pathology in a living organism. researchgate.net

Assessment in Neurodevelopmental Disorder Models (e.g., Ts65Dn Mouse Model of Down Syndrome)

Neurodevelopmental disorders, such as Down syndrome, present another area where modulation of APP processing may have therapeutic potential. usm.eduneuron-eranet.eulmu.denih.gov The Ts65Dn mouse model, which is trisomic for a region of mouse chromosome 16 homologous to human chromosome 21, exhibits many of the neurological and cognitive deficits seen in Down syndrome. researchgate.netnih.govoncotarget.com

Research has shown that the triplication of the APP gene in Down syndrome leads to excessive levels of the APP intracellular domain (AICD), which in turn disrupts Sonic Hedgehog (Shh) signaling and impairs neurogenesis. researchgate.netnih.govnih.gov Treatment of Ts65Dn mice with this compound during the early postnatal period (P3-P15) was found to restore neurogenesis in the subventricular zone and hippocampus. nih.govnih.gov This was accompanied by a reduction in AICD and Patched1 (Ptch1) levels, a key repressor of the Shh pathway. researchgate.netnih.gov Furthermore, long-term studies showed that the beneficial effects of neonatal this compound treatment on the number of proliferating cells and granule neurons in the hippocampus were maintained even one month after treatment cessation.

Data Tables

Table 1: In Vitro Activity of this compound

| Assay Type | Cell/Enzyme System | Target | Metric | Value (nM) | Reference |

| Cell-Based Assay | CHO-APPsw | Aβ Secretion | ED50 | 1.1 | medchemexpress.com |

| Cell-Based Assay | CHO-NotchΔE | Notch Cleavage | ED50 | 86 | medchemexpress.com |

| Cell-Based Assay | CHO cells | Notch Signaling | IC50 | 82 | medchemexpress.com |

| Biochemical Assay | Purified γ-secretase | APP Cleavage | IC50 | 0.34 | researchgate.net |

| Biochemical Assay | Purified γ-secretase | Notch Cleavage | IC50 | 5.3 | researchgate.net |

| Cell-Free Assay | --- | Aβ Production | IC50 | 0.34 | google.com |

| Cell-Free Assay | --- | Notch Production | IC50 | 6.6 | google.com |

Comparative Studies in Wild-Type Animal Models to Differentiate Mechanism-Dependent Effects

To distinguish the primary pharmacological effects of this compound from those potentially influenced by the specific pathologies of transgenic disease models, the compound was evaluated in various wild-type (non-transgenic) animal models. These studies are crucial for confirming that the mechanism of action, primarily the reduction of amyloid-beta (Aβ) peptides, is a direct result of γ-secretase inhibition and not an artifact of a particular genetic background.

Research involving this compound utilized several wild-type species, including mice (FVB strain), rats, and guinea pigs. researchgate.net Oral administration of this compound to these animals resulted in significant reductions in cerebrospinal fluid (CSF) Aβ levels. researchgate.net The use of the wild-type FVB mouse strain was specifically highlighted in some studies to circumvent potential influences from transgenes on the in vivo potency of the inhibitor against Aβ endpoints. nih.gov

These comparative analyses demonstrated that the Aβ-lowering effect of this compound is consistent across different species and is not dependent on the pre-existing amyloid pathology characteristic of transgenic Alzheimer's disease models. nih.gov This provides evidence that the compound's mechanism is robust and directly targets the Aβ production pathway in a normally functioning biological system.

Bioanalytical and Imaging Techniques in Preclinical Research

Quantification of Aβ Peptides in Brain Tissue, Cerebrospinal Fluid, and Plasma of Preclinical Species

A cornerstone of the preclinical evaluation of this compound was the precise quantification of Aβ peptides, specifically Aβ1-40 and Aβ1-42, in various biological matrices. These measurements served as the primary pharmacodynamic biomarkers to assess the compound's efficacy. Samples were collected from brain tissue, cerebrospinal fluid (CSF), and plasma of multiple preclinical species, including mice, rats, guinea pigs, and cynomolgus monkeys. researchgate.net

Following oral administration of this compound, dose-dependent reductions in Aβ concentrations were observed across these compartments. researchgate.net The primary analytical methods employed for this quantification were immunoassays, which offer high sensitivity and specificity for the target peptides. nih.gov Techniques such as enzyme-linked immunosorbent assay (ELISA) and electrochemiluminescence-linked immunoassays, like the Meso Scale Discovery (MSD) Human (6E10) Aβ Triplex Assay, were utilized. nih.govembopress.orgnih.gov These assays use specific antibodies to capture and detect different Aβ isoforms, allowing for the individual measurement of Aβ1-40 and Aβ1-42. nih.gov The robust correlation found between Aβ levels in plasma and those in the central nervous system (CSF and brain) suggested that plasma Aβ could serve as a useful biomarker to predict central Aβ reduction in clinical development. nih.gov

Western Blot and Immunostaining for Analysis of Protein Expression (e.g., APP-CTFs, LC3-I, LC3-II, p62) and Cellular Markers

To investigate the molecular mechanisms downstream of γ-secretase inhibition by this compound, Western blot and immunostaining techniques were employed to analyze changes in the expression and localization of key proteins involved in amyloid precursor protein (APP) processing and autophagy.

In studies using 3xTgAD and non-transgenic mice treated with this compound, hippocampal tissue fractions were analyzed by Western blot. researchgate.net This analysis revealed a significant accumulation of APP C-terminal fragments (APP-CTFs), specifically C99 and C83, which are the direct substrates of γ-secretase. researchgate.net Concurrently, the treatment led to an increase in the levels of the autophagy-related protein p62 and an alteration in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, indicating a disruption in the autophagic flux. researchgate.netbioradiations.comnih.gov

Immunostaining of brain sections from this compound-treated mice corroborated the biochemical findings. An increased immunoreactivity for APP-CTFs was observed in the subiculum. researchgate.net Furthermore, co-immunohistochemical staining showed that these accumulated APP-CTFs were localized within large structures that were also positive for Cathepsin B, a lysosomal protease, suggesting an impairment in the clearance of these fragments through the endolysosomal-autophagic pathway. researchgate.net

| Protein/Marker | Technique | Key Finding in this compound-Treated Models | Reference |

|---|---|---|---|

| APP-CTFs (C99, C83) | Western Blot, Immunostaining | Significant accumulation in hippocampal fractions and subiculum. | researchgate.net |

| p62 (SQSTM1) | Western Blot | Increased levels in hippocampal fractions, indicating autophagy inhibition. | researchgate.net |

| LC3-II/LC3-I Ratio | Western Blot | Altered ratio, suggesting modulation of autophagic flux. | researchgate.net |

| Cathepsin B | Co-immunostaining | Co-localization with accumulated APP-CTFs in large vesicular structures. | researchgate.net |

Electron Microscopy for Ultrastructural Pathological Evaluation (e.g., Autophagic Vacuoles, Lysosomal Bodies)

To visualize the subcellular consequences of γ-secretase inhibition with this compound at high resolution, transmission electron microscopy (TEM) was utilized. This powerful imaging technique allows for the detailed ultrastructural evaluation of cellular organelles and the identification of pathological changes, such as the accumulation of autophagic vacuoles and alterations in lysosomal morphology. nih.govnih.govroutledge.com

In preclinical studies, neuronal somas and neuropil from the brains of 3xTgAD mice treated with this compound were examined. researchgate.net The electron micrographs revealed a notable increase in the abundance and size of autophagic vacuoles within neurons compared to vehicle-treated control animals. researchgate.net These vacuoles contained heterogeneous material, including lipid-containing structures and multilamellar bodies, which are indicative of autophagic stress. researchgate.netnih.govpsu.edu

Furthermore, this compound treatment led to an accumulation of dense lysosomal bodies. researchgate.net The quantification of these autophagic structures confirmed a significant increase in various types of autophagic vacuoles, from small dense bodies to large vesicles filled with membranous material, pointing to a compound-induced disruption of the endosomal-autophagic-lysosomal pathway. researchgate.netresearchgate.net

| Observed Structure | Key Ultrastructural Finding in this compound-Treated Models | Reference |

|---|---|---|

| Autophagic Vacuoles (AVs) | More abundant and enlarged; contained lipidic and membranous material. | researchgate.net |

| Lysosomal Bodies | Accumulation of dense lysosomal bodies in neuronal perikarya. | researchgate.net |

| Multilamellar Bodies | Presence within large vesicles, indicating complex autophagic pathology. | researchgate.net |

| Synaptic Contacts | Fewer normal-appearing synaptic contacts observed in the neuropil. | researchgate.net |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Animal Models

Establishing a clear relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is a critical step in drug development. youtube.comcatapult.org.ukfrontiersin.org For this compound, extensive PK/PD studies were conducted in multiple preclinical species to correlate compound exposure with the target engagement, measured as the reduction of Aβ peptides in the brain, CSF, and plasma. researchgate.net

Following oral administration, this compound demonstrated good brain penetration, with brain-to-plasma concentration ratios exceeding one in both rodents and nonhuman primates. researchgate.net The PK/PD analyses aimed to define the exposure levels required to achieve a significant and sustained reduction in central Aβ levels. researchgate.net

The results indicated that the plasma concentrations of this compound needed to produce a substantial decrease in brain Aβ were consistent across different species, including mice, rats, and monkeys. This cross-species consistency is highly valuable as it increases the confidence in translating the PK/PD relationship from preclinical models to humans, aiding in the prediction of a pharmacologically active dose range for clinical trials. nih.govfrontiersin.org

Advanced Formulation Research for Preclinical Translational Studies

The physicochemical properties of this compound, particularly its poor aqueous solubility, presented a significant challenge for its development and preclinical evaluation. tandfonline.comnih.gov This necessitated advanced formulation research to enable adequate oral bioavailability and to facilitate specific experimental designs for translational studies. tandfonline.comlondonstockexchange.com

One major strategy involved the development of a nanosuspension formulation. nih.gov By reducing the particle size of the active pharmaceutical ingredient to the nanometer range (<200 nm), the surface area for dissolution was dramatically increased. nih.govmedkoo.com This nanocrystalline formulation of this compound demonstrated significantly improved oral bioavailability and faster dissolution compared to the unformulated compound. nih.gov A key translational success of this formulation was the virtual elimination of the food effect observed in beagle dogs, providing more predictable pharmacokinetics. nih.gov

Another formulation approach was developed for continuous infusion studies in mice using ALZET® osmotic pumps. tandfonline.com This was particularly important for modeling the compound's long half-life in humans during preclinical experiments. tandfonline.comresearchgate.net Since this compound has very low solubility in aqueous solutions, researchers developed compatible, hydrophilic, non-aqueous solvent systems (e.g., polyethylene (B3416737) glycol 300) that could solubilize the compound at high concentrations and prevent it from crystallizing upon contact with aqueous physiological fluids in vivo. tandfonline.com

Preclinical Research Methodologies and Experimental Models Employing Elnd006

ELND006 is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility. researchgate.net This low solubility was identified as a key factor contributing to its poor absolute oral bioavailability of approximately 11% in fasted dogs. researchgate.net To overcome this limitation, a nanosuspension formulation was developed to improve its dissolution rate and, consequently, its oral absorption. researchgate.netnih.gov

The development process involved creating a liquid nanosuspension of the crystalline active pharmaceutical ingredient (API) with a particle size in the sub-micron range, specifically a mean particle size of less than 200 nm. researchgate.netmedkoo.com This reduction in particle size significantly increases the surface area of the drug, which can lead to an enhanced dissolution rate and improved bioavailability for BCS Class II compounds. nih.gov

The formulation was prepared using a ball-milling process to create a Nanocrystal® suspension. nih.gov The composition of this nanosuspension included stabilizers to prevent the aggregation of the nanoparticles. nih.gov The specific components used in the formulation are detailed in the table below.

| Component | Concentration | Purpose |

| This compound | Active Ingredient | Therapeutic agent |

| Hydroxypropyl cellulose (B213188) SL (HPC-SL) | 4% | Stabilizer (polymer) |

| Sodium dodecyl sulfate (B86663) (SDS) | 0.08% | Stabilizer (surfactant) |

| Sucrose | 20% | Not specified |

| Data sourced from Wu et al. (2012). nih.gov |

This nanosuspension formulation was found to be stable in terms of particle size and crystallinity for over one year. medkoo.com In vitro dissolution studies demonstrated a rapid dissolution profile compared to the reference, unprocessed API. researchgate.netmedkoo.com

The in vivo performance of the this compound nanosuspension was evaluated in beagle dogs. researchgate.netnih.gov The study compared the oral bioavailability of the nanosuspension to a gelatin capsule containing the micronized reference API. researchgate.netmedkoo.com The results showed that the nanosuspension led to a 4.3-fold increase in exposure (Area Under the Curve, AUC) compared to the micronized API suspension in dogs. nih.gov This significant improvement in oral bioavailability highlights the success of the nanosuspension strategy in overcoming the solubility challenges of this compound in a preclinical animal model. researchgate.netnih.gov Furthermore, the nanosuspension formulation nearly eliminated the variability in absorption observed between fed and fasted states, which is a common issue for poorly soluble compounds. researchgate.netmedkoo.com

Predicting the pharmacokinetic (PK) properties of a drug candidate in living systems based on laboratory data is a critical step in preclinical development. For this compound, various in vitro assays were employed to generate data on its physicochemical and metabolic properties, which were then used in models to forecast its behavior in preclinical species. veritastk.co.jp

The inherent properties of this compound were characterized through several in vitro tests. These data serve as fundamental inputs for pharmacokinetic models. veritastk.co.jp

Table of In Vitro Properties of this compound

| Parameter | Value | Method/System |

|---|---|---|

| Physicochemical Properties | ||

| LogD | 3.91 | Not specified |

| Solubility (µM) | 35 | Not specified |

| Pharmacokinetic Properties | ||

| Permeability (nm/s) | 76 | Not specified |

| P-gp Efflux Ratio (BA/AB) | 1 | Not specified |

| Plasma Protein Binding (Fu,plasma) | 0.005 | Not specified |

| Microsomal Binding (Fu,microsomes) | 0.06 | Not specified |

| Pharmacodynamic Properties | ||

| APP IC50 (nM) | 0.3 | Cellular/Enzymatic Assay |

| APP/Notch Selectivity | 82 | Cellular/Enzymatic Assay |

Data sourced from a retrospective evaluation of this compound. veritastk.co.jp

One of the main challenges with this compound was its high metabolic stability. veritastk.co.jp Initial screenings in human liver microsomes supplemented with NADPH (for Phase I oxidative metabolism) and UDPGA (for Phase II glucuronidation) showed that the compound had very low turnover. veritastk.co.jptandfonline.com This stability made it difficult to predict human clearance using standard in vitro methods, as only trace levels of metabolites were generated. veritastk.co.jp

To address this, a retrospective evaluation was conducted using several in vitro systems to estimate human clearance, including:

Liver Microsomes: Incubations of this compound (1 µM) in pooled human liver microsomes were performed to assess metabolic turnover. veritastk.co.jp

Suspended Hepatocytes: The compound was incubated with cryopreserved human hepatocytes from multiple donors to measure its stability and metabolism in a more complete cellular system. veritastk.co.jp

Micropatterned Co-cultures of Hepatocytes and Fibroblasts (HepatoPac™): This more advanced in vitro model was used to characterize the metabolic profile of this compound. veritastk.co.jp

Metabolite identification studies were conducted using these in vitro systems, particularly with 14C-labeled this compound in microsomes and hepatocytes from both human and monkey. veritastk.co.jp These investigations revealed that the primary metabolic pathway for this compound was N-glucuronide formation. veritastk.co.jp The in vitro metabolic profiles showed a high degree of similarity between monkeys and humans, both qualitatively and quantitatively. veritastk.co.jp This similarity was confirmed in vivo through a study in bile duct-cannulated monkeys, where the majority of the administered dose was excreted in the bile as two N-glucuronides (M7 and M8). veritastk.co.jp

These methodological approaches, combining basic physicochemical and permeability data with metabolism studies in various in vitro systems, are essential for building pharmacokinetic models. mdpi.comnih.gov For compounds like this compound with low metabolic turnover, these in vitro tools are crucial for understanding clearance mechanisms and for selecting appropriate preclinical species (like the monkey) for further in vivo studies by identifying similarities in metabolic pathways. veritastk.co.jp

Observed Biological Effects and Pathophysiological Correlates in Preclinical Studies

Impact on Amyloid Beta Homeostasis and Processing

A significant area of investigation for ELND006 has been its effect on the production and levels of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease.

Demonstrated Reduction of Amyloid Beta Levels in Central Nervous System Compartments

Preclinical studies have consistently shown that this compound can lower Aβ levels in the central nervous system. In vitro, this compound inhibits the production of Aβ with a reported IC50 value of 1.1 nM in cell-based assays. acs.orgnih.gov Further in vitro data indicates that this compound has an IC50 of 0.34 nM against amyloid precursor protein (APP) processing. acs.orgnih.gov In vivo studies in multiple nonclinical species, including wild-type mice, PDAPP mice, wild-type rats, and wild-type guinea pigs, have demonstrated significant reductions in cerebrospinal fluid (CSF) Aβ concentrations following oral administration of the compound. researchgate.net For instance, in cynomolgus monkeys, an oral regimen was shown to decrease brain Aβ levels. researchgate.net It has been reported that this compound can reduce Aβ levels by up to 50% in the cerebrospinal fluid. acs.orgnih.gov This effect is attributed to its function as a γ-secretase inhibitor, which targets the final step in the generation of Aβ from APP. medchemexpress.commedchemexpress.com

Modulation of Amyloid Precursor Protein C-Terminal Fragment (APP-CTF) Accumulation

As a γ-secretase inhibitor, this compound's mechanism of action involves blocking the cleavage of the amyloid precursor protein C-terminal fragment (APP-CTF), also known as C99. jneurosci.org This inhibition of γ-secretase activity can lead to an accumulation of APP-CTFs. The accumulation of these fragments is a direct consequence of blocking their subsequent processing into Aβ peptides. jneurosci.org Research in cellular models of Alzheimer's disease has shown that the buildup of APP-CTFs can trigger various downstream cellular effects. nih.gov

Effects on Intracellular Organelle Function and Cellular Pathways

Beyond its direct impact on the amyloid pathway, research has explored the influence of γ-secretase inhibition by compounds like this compound on fundamental cellular processes.

Alterations in Autophagy and Lysosomal Degradation Pathways

The inhibition of γ-secretase can influence the autophagy-lysosomal pathway, a critical cellular process for degrading and recycling cellular components, including protein aggregates and dysfunctional organelles. nih.govcam.ac.uk Some studies suggest that the accumulation of APP-CTFs, a consequence of γ-secretase inhibition, can lead to functional abnormalities in lysosomal pathways. windows.net The autophagy-lysosomal pathway is essential for cellular homeostasis, and its impairment is a hallmark of several neurodegenerative diseases. nih.gov This pathway involves the formation of autophagosomes that engulf cytoplasmic cargo and fuse with lysosomes for degradation. mdpi.com

Influence on Associated Signaling Pathways

The activity of γ-secretase is not limited to APP processing; it also cleaves other transmembrane proteins, including Notch. medchemexpress.com Therefore, inhibitors like this compound can potentially affect signaling pathways regulated by these other substrates. This compound was designed to be selective for APP over Notch, with in vitro IC50 values for inhibiting Notch signaling reported to be significantly higher (e.g., 81.6 nM and 82 nM) than for Aβ production. acs.orgresearchgate.net In studies on a mouse model of Down syndrome, neonatal treatment with this compound was shown to reinstate the Sonic Hedgehog (Shh) pathway, which is involved in neurogenesis. nih.gov This effect was linked to the reduction of excessive levels of the APP intracellular domain (AICD), which in turn reduces the transcription of a Shh pathway repressor. nih.gov

Restoration of Sonic Hedgehog (Shh) Signaling and Associated Neurogenesis

Preclinical research has identified a critical role for the chemical compound this compound in modulating neurodevelopmental pathways that are impaired in certain pathological conditions. Specifically, studies in mouse models of Down syndrome (DS) have demonstrated its capacity to restore neurogenesis by correcting dysregulated Sonic Hedgehog (Shh) signaling. researchgate.netnih.gov

Impaired neurogenesis is a significant factor in the intellectual disability associated with Down syndrome. nih.gov This deficit has been causally linked to the malfunctioning of the mitogenic Shh pathway. nih.govnih.gov In the context of DS, the gene for the amyloid precursor protein (APP) is triplicated, leading to excessive levels of the APP intracellular domain (AICD), a product of γ-secretase cleavage. nih.gov This surplus of AICD upregulates the transcription of Ptch1 (Patched1), the receptor for Shh that acts to repress the pathway's activity. researchgate.netnih.gov

This compound, a selective γ-secretase inhibitor, was investigated for its potential to normalize this pathway. researchgate.netnih.gov In preclinical studies using the Ts65Dn mouse model of Down syndrome, this compound treatment was shown to successfully restore proliferation in neural precursor cells (NPCs) derived from the subventricular zone (SVZ). researchgate.netnih.gov This restorative effect was directly associated with a reduction in the levels of both AICD and Ptch1. researchgate.netnih.gov The critical involvement of the Shh pathway was confirmed when the therapeutic effects of this compound on cell proliferation were blocked by the co-administration of cyclopamine, a known inhibitor of Shh signaling. researchgate.net

| Parameter | Condition | Observed Effect | Associated Molecular Changes |

|---|---|---|---|

| NPC Proliferation (Neurospheres) | Ts65Dn Mouse Model NPCs + this compound | Restoration of cell proliferation to levels of euploid (normal) NPCs. | Reduction in AICD and Ptch1 levels. |

| Neurogenesis (in vivo) | Ts65Dn Mice treated P3-P15 | Restored neurogenesis in the subventricular zone (SVZ) and hippocampus. | - |

| Hippocampal Development (in vivo) | Ts65Dn Mice treated P3-P15 | Restored number of hippocampal granule cells. | - |

| Synapse Development (in vivo) | Ts65Dn Mice treated P3-P15 | Restoration of synapse development. | - |

Regulation of Gene Expression Mediated by APP Intracellular Domain (AICD)

The APP intracellular domain (AICD) is released into the cytoplasm following the cleavage of APP by γ-secretase and is understood to function as a transcriptional regulator. plos.orgresearchgate.netembopress.org Upon its release, AICD can translocate to the nucleus where it forms a complex with other proteins, such as Fe65 and Tip60, to modulate the expression of various target genes. researchgate.net This signaling capacity links the proteolytic processing of APP directly to changes in cellular gene expression. plos.org

Preclinical studies involving this compound have provided evidence for its role in altering this AICD-mediated gene regulation. As a γ-secretase inhibitor, this compound blocks the cleavage of APP that produces AICD. researchgate.netnih.gov Consequently, this inhibition leads to a downstream modulation of genes that are typically regulated by AICD.

In the hippocampus of Ts65Dn mice treated with this compound, researchers observed a significant reduction in the expression levels of several genes known to be transcriptionally regulated by AICD. researchgate.netnih.gov Notably, one of the genes that was downregulated was APP itself, the gene that codes for the amyloid precursor protein. researchgate.netnih.gov This suggests a feedback loop where the product of APP processing, AICD, influences the expression of its own precursor protein, and that this loop can be interrupted by γ-secretase inhibition with this compound. researchgate.netnih.gov

| Compound | Preclinical Model | Mechanism | Observed Effect on Gene Expression | Example of a Regulated Gene |

|---|---|---|---|---|

| This compound | Ts65Dn Mouse Model of Down Syndrome | Inhibition of γ-secretase, leading to reduced formation of AICD. | Reduction in the expression of genes transcriptionally regulated by AICD in the hippocampus. | APP (Amyloid Precursor Protein) |

Contribution to Neuroinflammation Research in Preclinical Models

The study of compounds like this compound has contributed to the understanding of neuroinflammatory processes, particularly those linked to the metabolism of the amyloid precursor protein (APP). researchgate.netresearchgate.net Neuroinflammation is a critical component in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. mdpi.comnih.gov Research in preclinical models suggests that the accumulation of specific APP cleavage products, namely the C-terminal fragments (CTFs), can act as a trigger for inflammatory responses in the brain. researchgate.netresearchgate.net

The intraneuronal accumulation of β-CTFs (a product of β-secretase cleavage, which is a substrate for γ-secretase) has been shown to activate microglia and astroglia, the primary immune cells of the central nervous system. researchgate.net Furthermore, these fragments are implicated in initiating neurodegenerative processes associated with neuroinflammation. researchgate.netresearchgate.net

The use of γ-secretase inhibitors such as this compound in preclinical research has been instrumental in elucidating the specific pathological roles of these APP fragments. By blocking the final cleavage step of CTFs, these inhibitors can lead to their accumulation, allowing researchers to study the direct consequences. researchgate.net For instance, studies in APP-transgenic mouse models where presenilin 1 (a key component of the γ-secretase complex) was inactivated revealed that synaptic and cognitive deficits correlated with the presynaptic accumulation of APP-CTFs. researchgate.net While not a study on this compound itself, it highlights how inhibiting this enzymatic step provides a model to understand the role of CTFs in pathology, including neuroinflammation. Therefore, this compound serves as a valuable chemical tool in preclinical models to dissect the intricate relationship between APP processing, the accumulation of its various fragments, and the subsequent activation of neuroinflammatory cascades.

Future Research Directions and Unanswered Academic Questions for Elnd006

Further Elucidation of the Comprehensive Binding Site and Allosteric Modulation of Gamma-Secretase

A critical area of future research is to fully understand how ELND006 interacts with the gamma-secretase complex. It is believed that this compound and similar compounds act as allosteric modulators, meaning they bind to a site on the enzyme other than the active site to influence its activity. researchgate.netsigmaaldrich.com This selective inhibition of amyloid-beta (Aβ) production over Notch signaling is a key feature of the compound. medchemexpress.comacs.orgresearchgate.net However, the precise binding location and the exact mechanism of this allosteric modulation remain unknown. researchgate.net

Future studies should aim to:

Identify the specific binding pocket: Utilizing advanced techniques like cryo-electron microscopy and competitive binding assays could pinpoint the exact location where this compound docks onto the gamma-secretase complex. nih.gov

Characterize the conformational changes: Investigating how the binding of this compound alters the three-dimensional structure of gamma-secretase is crucial to understanding its modulatory effects. semanticscholar.org This could explain its selectivity for the amyloid precursor protein (APP) over other substrates like Notch. nih.govnih.gov

Explore the role of subunits: Gamma-secretase is a complex of four proteins: presenilin, nicastrin, Aph-1, and Pen-2. nih.govmedchemexpress.com Research should explore which of these subunits this compound primarily interacts with and how this interaction influences the entire complex.

Design of Long-Term Preclinical Studies on Sustained Aβ Reduction and Long-Term Pathological Impact

While short-term studies have shown that this compound can reduce Aβ levels in the brain and cerebrospinal fluid nih.gov, the long-term consequences of sustained Aβ reduction require further investigation. There is a scarcity of data on the effects of prolonged administration of gamma-secretase inhibitors on brain Aβ deposition. researchgate.net

Future long-term preclinical studies should focus on:

Sustained efficacy: Determining if continuous administration of this compound or similar compounds leads to a lasting reduction in Aβ plaques or if the brain develops compensatory mechanisms.

Impact on downstream pathology: Investigating the long-term effects on other pathological hallmarks of Alzheimer's, such as tau pathology and neuroinflammation.

Synaptic and cognitive outcomes: Assessing whether sustained Aβ reduction translates to long-term preservation of synaptic function and cognitive performance in animal models. researchgate.net A study in Ts65Dn mice, a model for Down syndrome, showed that neonatal treatment with this compound had some lasting positive effects on hippocampal development even after treatment stopped. nih.gov

Exploration of this compound's Efficacy and Mechanism in Diverse Neurodegenerative Disease Models Beyond Alzheimer's

The pathological mechanisms of many neurodegenerative diseases share common features, such as protein misfolding and aggregation. This raises the question of whether this compound could be effective in other conditions beyond Alzheimer's.

Future research should explore the potential of this compound in models of:

Down Syndrome: Research has already shown that this compound can restore neurogenesis in a mouse model of Down syndrome, which is often associated with Alzheimer's-like pathology. nih.govunibo.it Further studies could explore other pathological aspects.

Parkinson's Disease and other synucleinopathies: Investigating if this compound can influence the processing and aggregation of alpha-synuclein. biospace.com

Huntington's Disease: Exploring potential effects on the huntingtin protein.

These studies would not only broaden the potential therapeutic applications of gamma-secretase modulation but also provide deeper insights into the shared and distinct pathological pathways of these devastating diseases.

Investigation of Potential for Preclinical Combination Research Strategies

Given the multifaceted nature of Alzheimer's disease, combination therapies are a promising avenue. researchgate.net Combining this compound with drugs that target other pathological mechanisms could lead to synergistic effects.

Potential preclinical combination strategies to investigate include:

With BACE1 inhibitors: Targeting both beta-secretase and gamma-secretase could provide a more complete blockade of Aβ production. acs.org

With anti-tau therapies: A dual approach targeting both amyloid and tau pathology could be more effective than a single-target therapy. nih.gov

With anti-inflammatory agents: Addressing the neuroinflammatory component of Alzheimer's alongside Aβ reduction may offer additional benefits.

Development and Validation of Novel Preclinical Biomarkers for Mechanism Confirmation and Efficacy Prediction

To facilitate the development of future gamma-secretase modulators, it is essential to have reliable biomarkers that can confirm the drug's mechanism of action and predict its efficacy. iqvia.com

Future research in this area should focus on:

Mechanism-specific biomarkers: Developing assays that can specifically measure the modulation of gamma-secretase activity in vivo. This could involve measuring the levels of different Aβ species or the APP C-terminal fragments (CTFs). researchgate.net

Predictive biomarkers of efficacy: Identifying biomarkers that correlate with positive cognitive and pathological outcomes. This could include imaging biomarkers like PET scans for amyloid and tau, or fluid biomarkers in the cerebrospinal fluid and blood. nih.govescholarship.org

Inflammatory and neuronal injury biomarkers: Investigating the utility of markers like YKL-40 and neurofilament light chain (NfL) to monitor the downstream effects of gamma-secretase modulation on neuroinflammation and neuronal damage. nih.gov

Preclinical Efficacy Data for this compound

| Assay/Model | Finding | Reference |

|---|---|---|

| In vitro APP cleavage | IC50 = 0.34 nM | acs.orgnih.gov |

| In vitro Notch cleavage | IC50 = 5.3 nM | acs.orgnih.gov |

| Cell-based Aβ production | IC50 = 1.1 nM | acs.orgnih.gov |

| Cell-based Notch signaling | IC50 = 82 nM | acs.orgnih.gov |

| PDAPP mouse model | Significant reductions in CSF Aβ |

Q & A

Q. What structural features of ELND006 contribute to its γ-secretase inhibitory selectivity?

this compound contains a pyrazolo[4,3-c]quinoline core with a trifluoromethyl-substituted benzene ring and a thiosulfonate ester group. These features enhance metabolic stability and binding specificity to γ-secretase's APP cleavage site over Notch. Researchers should use comparative molecular docking studies with APP vs. Notch substrates to validate selectivity, combined with metabolic stability assays in NADPH/UDPGA-supplemented hepatocytes .

Q. How does this compound modulate amyloid precursor protein (APP) processing in Alzheimer's disease models?

this compound inhibits γ-secretase-mediated cleavage of APP, reducing Aβ40/42 production while accumulating APP-CTFs (C99/C83). Methodologically, quantify APP fragments using:

Q. What preclinical evidence supports this compound's application in Down syndrome research?

In Ts65Dn mice, this compound (3–15 mg/kg, postnatal days 3–15) restored hippocampal neurogenesis by normalizing Sonic Hedgehog (Shh) signaling via Ptch1 suppression. Key endpoints:

- Ki-67+ proliferating cells in dentate gyrus (↑40–60%)

- Synaptophysin (SYN) and PSD-95 density in CA3 (↑30–50%)

- Electrophysiological recovery of long-term potentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro metabolic stability and in vivo pharmacokinetic challenges?

Despite high microsomal stability (t₁/₂ > 6 hr), this compound showed unexpectedly low human clearance (0.054 L/h/kg) and prolonged t₁/₂ (220–306 hr). Mitigation strategies:

Q. What experimental designs address this compound's dose-limiting hepatotoxicity in clinical translation?

Phase I trials revealed ALT elevation (>3× ULN) at 30 mg/day. Preclinical optimization should:

Q. Why does this compound exhibit differential effects on synaptic markers in CA3 vs. dentate gyrus?

In Ts65Dn mice, this compound restored CA3 synaptophysin (↑50%) but only partially recovered dentate gyrus PSD-95. Investigate using:

- Region-specific RNA sequencing to map Shh/APP-CTF crosstalk

- Axonal transport assays with fluorescently tagged CTFs

- Longitudinal MRI to correlate synaptic density with behavioral outcomes .

Methodological Recommendations

- For PK/PD modeling : Use nonlinear mixed-effects (NLME) approaches to account for this compound's multiphasic elimination .

- In biomarker studies : Pair CSF Aβ measurements with plasma neurofilament light (NfL) to distinguish target engagement from neurotoxicity .

- In structural optimization : Prioritize analogs with logP < 3.5 and polar surface area > 80 Ų to maintain blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.